molecular formula C9H12ClNS B1149571 2-t-butylthio-3-(chloro)pyridine CAS No. 123792-42-7

2-t-butylthio-3-(chloro)pyridine

Cat. No.: B1149571
CAS No.: 123792-42-7
M. Wt: 202
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butylthio-3-(chloro)pyridine is a pyridine derivative characterized by a sulfur-containing t-butylthio group at the 2-position and a chlorine atom at the 3-position. The compound’s reactivity and biological activity are likely influenced by the steric and electronic effects of these substituents, a theme observed in analogous pyridine derivatives discussed below.

Properties

CAS No.

123792-42-7

Molecular Formula

C9H12ClNS

Molecular Weight

202

Synonyms

2-t-butylthio-3-(chloro)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Effects of Substituents

Pyridine derivatives with halogen and sulfur-containing substituents are widely studied for their tunable properties. Key comparisons include:

Chlorine vs. Fluorine Substitution
  • 2-Fluoro-5-(methylthio)pyridine (): The fluorine atom, being more electronegative than chlorine, enhances the electron-withdrawing effect on the pyridine ring. However, the methylthio group (smaller than t-butylthio) introduces moderate steric hindrance. This compound’s applications focus on intermediates in drug synthesis, where fluorine’s metabolic stability is advantageous .
  • 2-Chloro-5-(3-thienyl)pyridine (): The chlorine atom at position 2 and thienyl group at position 5 create a conjugated system. The thienyl substituent enhances π-stacking interactions, which are critical in materials science, while chlorine stabilizes the ring electronically .
Sulfur-Containing Groups: t-Butylthio vs. Methylthio
  • In contrast, methylthio groups (e.g., in 5-methylsulfanylpyridin-2-amine, ) offer less steric bulk, favoring easier synthetic modification .

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